molecular formula C12H16N2O B173871 4-(Piperidin-1-yl)benzamide CAS No. 10552-10-0

4-(Piperidin-1-yl)benzamide

Cat. No.: B173871
CAS No.: 10552-10-0
M. Wt: 204.27 g/mol
InChI Key: DNOHGVBWZQXRBW-UHFFFAOYSA-N
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Description

4-(Piperidin-1-yl)benzamide is an organic compound with the molecular formula C12H16N2O. It consists of a benzamide moiety substituted with a piperidine ring at the para position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of 4-(Piperidin-1-yl)benzamide is the hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits . It is an important transcription factor that targets a series of adaptation genes under hypoxic conditions .

Mode of Action

This compound interacts with its target, HIF-1, by inducing the expression of HIF-1α protein and downstream target gene p21 . This interaction results in the upregulation of the expression of cleaved caspase-3 , which promotes apoptosis in tumor cells .

Biochemical Pathways

The compound affects the HIF-1 pathway, which plays a crucial role in cellular response to hypoxia . HIF-1α promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors . This allows cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment . In contrast, overexpression of HIF-1α in hypoxic cancer cells can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .

Pharmacokinetics

The design and synthesis of the compound were guided by bioisosterism and pharmacokinetic parameters .

Result of Action

The result of the action of this compound is the promotion of apoptosis in tumor cells . This is achieved through the upregulation of the expression of cleaved caspase-3 . The compound shows significant inhibitory bioactivity in HepG2 cells .

Action Environment

The action of this compound is influenced by the hypoxic environment around the tumor tissue . Some scholars believe that the increase of HIF expression in a hypoxic environment is beneficial to the formation of hepatic vessels, invasion, and metastasis, thereby promoting the development of tumors . Others believe that inducing HIF gene overexpression can promote the expression of apoptosis-related proteins such as Bax and Bad, while inhibiting the target gene TFDP3, in turn inhibiting tumor growth and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-1-yl)benzamide typically involves the reaction of 4-aminobenzamide with piperidine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid or acetic acid to facilitate the amide bond formation. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration, washed with cold solvent, and purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors with precise temperature and pressure control to optimize the yield and purity of the product. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Piperidin-1-yl)benzamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Piperidin-1-yl)benzamide is unique due to its specific substitution pattern and the presence of the piperidine ring, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

IUPAC Name

4-piperidin-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-12(15)10-4-6-11(7-5-10)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOHGVBWZQXRBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10550329
Record name 4-(Piperidin-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10552-10-0
Record name 4-(Piperidin-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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